molecular formula C21H18FNO2 B5862532 N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 521300-22-1

N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B5862532
CAS No.: 521300-22-1
M. Wt: 335.4 g/mol
InChI Key: LSCCXLKGIYZWDD-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by two distinct aromatic substituents:

  • A benzyloxy group attached to the para position of the phenyl ring bonded to the acetamide nitrogen.
  • A 4-fluorophenyl group linked to the acetamide’s methylene carbon.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c22-18-8-6-16(7-9-18)14-21(24)23-19-10-12-20(13-11-19)25-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCCXLKGIYZWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205092
Record name Benzeneacetamide, 4-fluoro-N-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521300-22-1
Record name Benzeneacetamide, 4-fluoro-N-[4-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521300-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetamide, 4-fluoro-N-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Acylation reaction: The benzyloxyphenyl intermediate is then reacted with 4-fluorophenylacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Insights :

  • The presence of bulky substituents (e.g., isoindol rings in 8d) correlates with moderate to high yields (58%), whereas hydroxylated alkoxy chains (e.g., 13l) result in lower yields (15%), likely due to steric or solubility challenges during synthesis .
  • The fluorophenyl group is a common feature in bioactive analogs, suggesting its role in stabilizing ligand-receptor interactions via hydrophobic and electronic effects .

Key Observations :

  • Isoindol-based compounds (e.g., 8d) are part of non-hydroxamate MMP inhibitors, a class known for reduced off-target effects compared to traditional hydroxamates .

Physicochemical and Pharmacokinetic Properties

Substituents influence solubility, lipophilicity, and bioavailability:

Compound Name & ID Key Substituents LogP* (Predicted) Solubility Trends
Target Compound Benzyloxy + 4-fluorophenyl ~3.5 (high) Low aqueous solubility
2-(4-fluorophenyl)-N-[4-(morpholinylcarbonyl)phenyl]acetamide Morpholine carbonyl group ~2.8 Improved solubility due to polar morpholine
GSK735826A Dioxolobenzothiazole + pyridinyl ~4.0 High lipophilicity, likely CNS-penetrant

Notes:

  • Morpholine or pyridinyl substituents (e.g., ) introduce polar moieties, improving solubility and bioavailability .

Structural Analogues in Drug Discovery

Fluorophenyl acetamides are explored in diverse therapeutic areas:

  • Antimicrobial agents : Compounds with sulfanyl linkages (e.g., ) target microbial enzymes like Mycobacterium tuberculosis PanK .
  • Anticancer agents : Thiadiazole derivatives (e.g., ) and MMP inhibitors (e.g., ) leverage fluorophenyl groups for cytotoxic or anti-metastatic effects.

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